Dinoterb acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Understanding Herbicide Mechanisms:

Dinoterb acetate acts by inhibiting photosynthesis in plants. Researchers have used it to study the specific pathways involved in this process, allowing for a deeper understanding of how herbicides work on a cellular level. This knowledge can be valuable in developing new, more targeted herbicides with fewer environmental impacts [].

Plant Physiology Research:

Dinoterb acetate can be used to induce specific physiological responses in plants, such as stunted growth and altered metabolism. This makes it a valuable tool for researchers studying various aspects of plant physiology, including stress responses, nutrient uptake, and hormone signaling [].

Environmental Fate Studies:

Due to its unique properties and historical use, dinoterb acetate can be used as a marker compound in environmental studies. Researchers can track its degradation and movement in soil and water to understand the fate and behavior of other similar contaminants in the environment [].

Dinoterb acetate is an organic compound with the chemical formula C₁₂H₁₄N₂O₆ and a molecular weight of 282.25 g/mol. It belongs to the class of dinitrophenolic herbicides and is characterized by its potent herbicidal properties. The compound is typically utilized for controlling a variety of weeds in agricultural settings .

- Nucleophilic substitutions: The acetate group can be replaced by nucleophiles under appropriate conditions.

- Hydrolysis: In aqueous environments, dinoterb acetate can hydrolyze to form dinoterb and acetic acid.

- Reduction reactions: The nitro groups in dinoterb can be reduced to amine derivatives under specific conditions, which may alter its biological activity .

Dinoterb acetate exhibits significant herbicidal activity, effectively inhibiting the growth of various weed species. Its mechanism involves disrupting photosynthesis and other critical metabolic processes in plants. Additionally, it has been shown to have toxic effects on aquatic organisms, indicating a need for careful management when used in agricultural practices .

The synthesis of dinoterb acetate typically involves the following steps:

- Starting Materials: The synthesis begins with dinitrophenol derivatives.

- Acetylation: These derivatives are then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst.

- Purification: The resulting product is purified through recrystallization or chromatography to yield pure dinoterb acetate .

Research on dinoterb acetate has highlighted its interactions with various biological systems:

- Electrochemical Studies: Investigations have been conducted using voltammetric techniques to detect and quantify dinoterb acetate in environmental samples, showcasing its persistence and potential ecological impact .

- Toxicological Studies: Studies indicate that dinoterb acetate poses acute toxicity risks to humans and animals upon exposure, necessitating stringent safety measures during handling and application .

Several compounds exhibit similarities to dinoterb acetate, particularly within the category of dinitrophenolic herbicides. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dinoterb | C₁₀H₁₂N₂O₅ | Parent compound; lacks the acetate group |

| 2,4-Dichlorophenoxyacetic Acid | C₈H₆Cl₂O₃ | Widely used herbicide; different halogen substituents |

| Picloram | C₁₁H₁₁Cl₂N | Systemic herbicide; effective against woody plants |

| Triclopyr | C₁₃H₁₃Cl₃N | Selective for broadleaf weeds; different mechanism |

Dinoterb acetate's uniqueness lies in its specific structure and mode of action as a dinitrophenolic herbicide, which differentiates it from other similar compounds that may have varying degrees of effectiveness and environmental impact.

Dinoterb acetate, systematically known as 2-tert-butyl-4,6-dinitrophenyl acetate, is an organic compound with the molecular formula C₁₂H₁₄N₂O₆ [1] [2] [3]. The compound carries the Chemical Abstracts Service registry number 3204-27-1 and is assigned the European Community number 221-706-7 [1] [4] [3]. The International Union of Pure and Applied Chemistry preferred identification name is 2-tert-butyl-4,6-dinitrophenyl acetate [3].

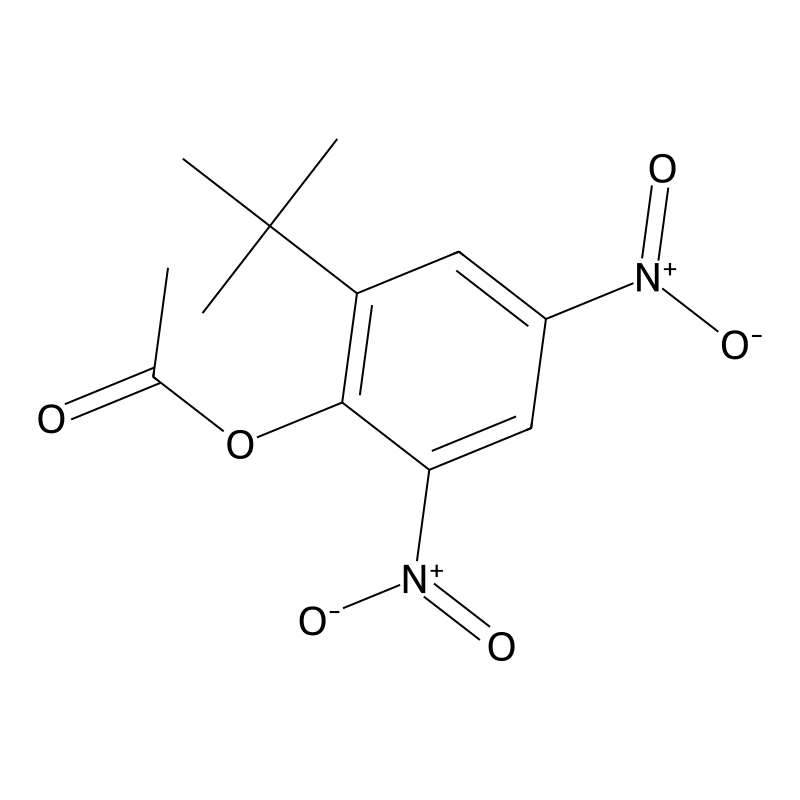

The molecular structure of dinoterb acetate features a phenolic aromatic ring system substituted with two nitro groups positioned at the 4 and 6 positions relative to the hydroxyl group [1] [2]. A tertiary butyl group occupies the 2-position, providing significant steric bulk to the molecule [1] [3]. The phenolic hydroxyl group is esterified with an acetate moiety, forming the characteristic acetate linkage [1] [2].

The compound exhibits a molecular weight of 282.25 daltons, with an exact mass of 282.08518617 daltons [2] [5]. The canonical Simplified Molecular Input Line Entry System representation is CC(=O)OC1=C(C=C(C=C1N+[O-])N+[O-])C(C)(C)C [1] [2]. The International Chemical Identifier string is InChI=1S/C12H14N2O6/c1-7(15)20-11-9(12(2,3)4)5-8(13(16)17)6-10(11)14(18)19/h5-6H,1-4H3, with the corresponding key BMJYKXALMDAIEG-UHFFFAOYSA-N [1] [2] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₆ | [1] [2] [3] |

| Molecular Weight | 282.25 g/mol | [5] [6] |

| Chemical Abstracts Service Number | 3204-27-1 | [1] [4] [3] |

| European Community Number | 221-706-7 | [1] [3] |

| International Chemical Identifier Key | BMJYKXALMDAIEG-UHFFFAOYSA-N | [1] [2] [3] |

Physical Properties and Chemical Characteristics

Dinoterb acetate demonstrates distinct physicochemical properties that influence its behavior in various environmental and analytical contexts. The compound exhibits a melting point range of 133.0-134.5°C, indicating its crystalline nature at room temperature [5] [6]. The boiling point occurs at 374.2°C under standard atmospheric pressure of 760 millimeters of mercury [5] [6].

The density of dinoterb acetate is reported as 1.298 grams per cubic centimeter at standard conditions [5] [6]. The compound possesses a flash point exceeding 100°C, indicating its relative thermal stability under normal handling conditions [5] [6]. The refractive index measures 1.548, providing information about the compound's optical properties [5] [6].

Regarding solubility characteristics, dinoterb acetate exhibits moderate solubility in organic solvents while demonstrating low solubility in aqueous media [7]. This amphiphilic nature significantly influences its distribution and behavior in environmental applications. The logarithmic partition coefficient between octanol and water indicates the compound's lipophilic tendency, with values reported around 3.17 to 3.77 [5] [8].

The topological polar surface area amounts to 117.94 square angstroms, reflecting the contribution of polar functional groups to the overall molecular surface [5] [6]. The compound contains six hydrogen bond acceptor sites and no hydrogen bond donor sites, influencing its intermolecular interactions [5]. Three rotatable bonds provide conformational flexibility to the molecular structure [5].

| Physical Property | Value | Units | Reference |

|---|---|---|---|

| Melting Point | 133.0-134.5 | °C | [5] [6] |

| Boiling Point | 374.2 | °C at 760 mmHg | [5] [6] |

| Density | 1.298 | g/cm³ | [5] [6] |

| Flash Point | >100 | °C | [5] [6] |

| Refractive Index | 1.548 | - | [5] [6] |

| Topological Polar Surface Area | 117.94 | Ų | [5] [6] |

| Logarithmic Partition Coefficient | 3.17-3.77 | - | [5] [8] |

The compound demonstrates stability under normal storage conditions but may undergo hydrolytic degradation under specific pH and temperature conditions [9]. Photostability studies indicate degradation half-lives ranging from 14-18 days in aqueous media under light exposure [9]. The dissociation constant exhibits a pKa value of approximately 5.0 at 20°C, indicating the compound's acidic character [9].

Structure-Activity Relationships within Dinitrophenolic Compounds

Dinoterb acetate belongs to the dinitrophenolic class of compounds, which share common structural features that dictate their biological and chemical activities [10] [11] [12]. The presence of two nitro groups on the aromatic ring system creates a characteristic electron-withdrawing environment that significantly influences the compound's reactivity and interaction patterns [11] [12].

The fundamental structure-activity relationship within dinitrophenolic compounds centers on the positioning and electronic effects of the nitro substituents [10] [11]. In dinoterb acetate, the 4,6-dinitro substitution pattern creates a symmetric electron deficiency around the aromatic ring, enhancing the compound's electrophilic character [11] [12]. This electronic configuration facilitates specific molecular interactions that are characteristic of the dinitrophenolic herbicide class [12] [13].

The tertiary butyl group at the 2-position provides substantial steric hindrance while simultaneously contributing to the compound's lipophilic properties [11] [12]. This bulky substituent affects molecular orientation and binding interactions, distinguishing dinoterb acetate from other dinitrophenolic compounds with different alkyl substitutions [10] [11]. The steric bulk influences the compound's ability to access specific binding sites and affects its overall three-dimensional conformation [11].

The acetate ester linkage represents a significant structural modification compared to the parent dinoterb compound [3] [13]. This esterification alters the compound's polarity, water solubility, and metabolic stability [11] [13]. The ester group provides a site for potential hydrolytic cleavage, which can influence the compound's persistence and biological activity [13].

| Structural Feature | Electronic Effect | Functional Impact | Reference |

|---|---|---|---|

| 4,6-Dinitro Groups | Electron-withdrawing | Enhanced electrophilicity | [11] [12] |

| Tertiary Butyl Group | Steric hindrance | Lipophilicity increase | [10] [11] |

| Acetate Ester | Polarity modification | Altered solubility | [11] [13] |

| Phenolic Ring | π-electron system | Aromatic interactions | [10] [11] |

Comparative analysis with related dinitrophenolic compounds reveals that the substitution pattern significantly affects biological activity [12] [13]. The 2,4-dinitrophenol structure exhibits different electronic distribution compared to the 4,6-dinitro pattern in dinoterb acetate [10] [12]. These positional differences influence the compounds' mechanisms of action and their selectivity for specific biological targets [12] [13].

The structure-activity relationships within this chemical class demonstrate that electron-withdrawing groups enhance the compounds' ability to disrupt cellular processes [12] [13]. The nitro groups contribute to the formation of quinone-like intermediates that can interfere with electron transport systems [12] [13]. The specific positioning of these groups determines the extent and nature of such interactions [11] [12].

Spectroscopic Characterization and Identification Parameters

Spectroscopic analysis of dinoterb acetate provides comprehensive identification parameters essential for analytical characterization and quality control applications [14] [15] [8]. Multiple spectroscopic techniques contribute to the complete structural elucidation and quantitative determination of this compound [15] [8] [16].

Mass spectrometry analysis reveals characteristic fragmentation patterns that enable reliable identification of dinoterb acetate [15] [17]. Under electron ionization conditions at 70 electron volts, the molecular ion peak appears at mass-to-charge ratio 282, corresponding to the molecular weight [15] [17]. Predicted collision cross section values for various adduct ions provide additional identification parameters, with protonated molecules showing values around 160.9 square angstroms [2] [15].

Liquid chromatography coupled with tandem mass spectrometry represents the preferred analytical approach for dinoterb acetate determination in complex matrices [8] [18]. Negative ion electrospray ionization mode provides enhanced sensitivity, with linear calibration curves established between 0.0005 to 0.04 micrograms per milliliter [18]. The chromatographic separation utilizes C18 reverse-phase columns with methanol-water mobile phases containing acetic acid modifiers [8] [18].

High-performance liquid chromatography methods employ reverse-phase conditions with acetonitrile-water-phosphoric acid mobile phases [8] [16]. The compound exhibits specific retention characteristics on various stationary phases, with retention times dependent on mobile phase composition and column temperature [8] [16]. For mass spectrometry compatibility, formic acid replaces phosphoric acid to avoid ion suppression effects [8].

| Analytical Technique | Key Parameters | Detection Limits | Reference |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry | Negative electrospray ionization | 0.0005 μg/mL | [18] |

| High-Performance Liquid Chromatography | C18 reverse-phase | Variable | [8] [16] |

| Gas Chromatography-Mass Spectrometry | Electron ionization 70 eV | Compound-dependent | [17] |

| Ultraviolet Spectroscopy | Absorption maxima | Concentration-dependent | [19] |

Nuclear magnetic resonance spectroscopy provides detailed structural information about dinoterb acetate [14] [20]. Proton nuclear magnetic resonance spectra exhibit characteristic chemical shifts corresponding to the various hydrogen environments within the molecule [20]. The tertiary butyl group appears as a singlet in the aliphatic region, while the acetate methyl group generates a distinct singlet around 2 ppm [20]. Aromatic protons from the dinitrophenyl ring system produce signals in the downfield region with coupling patterns reflecting the substitution pattern [20].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of dinoterb acetate [14] [20]. The carbonyl carbon of the acetate group appears in the characteristic ester region around 170 ppm [20]. Aromatic carbons exhibit chemical shifts influenced by the electron-withdrawing nitro groups, with quaternary carbons showing distinct patterns [20]. The tertiary butyl carbon appears as a characteristic signal in the aliphatic region [20].

Infrared spectroscopy identifies functional groups through characteristic vibrational frequencies [14] [20]. The acetate ester carbonyl stretch appears around 1740 wavenumbers, providing confirmation of the ester linkage [20]. Nitro group asymmetric and symmetric stretches generate strong absorptions in the 1300-1600 wavenumber region [20]. Aromatic carbon-carbon stretches and carbon-hydrogen bending modes contribute additional fingerprint information [20].

Chromatographic Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-mass spectrometry techniques have demonstrated significant utility for the detection and quantification of dinoterb acetate in various matrices. The most comprehensive method development was reported for the simultaneous determination of dinoseb and dinoterb in agricultural products, livestock products, and seafood using LC-MS/MS detection [1].

The chromatographic separation was achieved using a C18 column with a methanol-water mobile phase system in the ratio of 19:1 containing 0.005% (v/v) acetic acid [1]. The method employed negative ion electrospray ionization for mass spectrometric detection, which provided enhanced sensitivity for these nitrophenolic compounds. The calibration curves demonstrated excellent linearity across the range of 0.0005 to 0.04 µg/mL for both dinoseb and dinoterb compounds [1].

Method validation parameters demonstrated the robustness of the LC-MS/MS approach. Average recoveries from 20 different types of agricultural products, livestock products, and seafood samples fortified at maximum residue limit concentrations ranged from 77% to 111% with relative standard deviations of 2% to 15% [1]. The limits of quantitation achieved were 0.001 µg/g for both dinoseb and dinoterb [1].

Advanced LC-MS/MS methods have been integrated into comprehensive multi-residue screening protocols for pesticide analysis. A notable application involved the analysis of ethyl acetate-based multiresidue methods where dinoterb acetate was included among 187 total pesticide residues analyzed in milk samples [2]. This method utilized liquid-liquid extraction with ethyl acetate containing 0.1% acetic acid, followed by centrifugation and evaporation procedures prior to LC-MS/MS analysis [2].

Recent developments in high-resolution mass spectrometry have enhanced the capability for dinoterb detection. The application of liquid chromatography coupled with high-resolution accurate mass spectrometry has been demonstrated for the detection of dinoterb in recycled textile samples, where the compound was identified with Level 2b confidence and detected in 69% of samples analyzed [3].

Gas Chromatography Techniques and Derivatization Methods

Gas chromatographic methods for dinoterb acetate analysis require special consideration due to the polar nature of the compound. The most extensively validated approach involves derivatization procedures to convert the phenolic compound into more volatile derivatives suitable for gas chromatographic analysis [4].

The fundamental approach utilizes trimethylphenylammoniumn hydroxide (TMPH) for in-injection port derivatization [4]. This method involves the addition of TMPH directly to the sample extract, which is then injected into the heated gas chromatograph injection port where derivatization occurs simultaneously with volatilization [4]. The derivatization process converts the phenolic groups to corresponding methyl ethers, significantly improving the chromatographic behavior and detection sensitivity.

Gas chromatographic separation parameters have been optimized for dinoterb analysis using a 30 m × 0.25 mm × 0.25 µm Rtx-5MS column with 5% diphenyl-95% dimethylpolysiloxane stationary phase [4]. The temperature program employed initial temperature of 80°C with a gradient of 6°C/minute to 200°C, followed by a rapid increase of 30°C/minute to 280°C with a final hold time of 5 minutes [4].

Detection was accomplished using both flame ionization detection (FID) and mass spectrometric detection (MSD) in selected ion monitoring mode. For dinoterb, the characteristic ions for mass spectrometric detection were m/z 209 and 239, with retention times of approximately 18.3 minutes under the described conditions [4]. The method demonstrated detection limits of approximately 2.5 mg/L for dinoterb in the extract when using FID detection, which corresponded to detection limits of approximately 40 ng/L in water samples when accounting for the concentration factor [4].

The derivatization efficiency was found to be optimal with a 20-fold excess of TMPH reagent [4]. However, the process exhibited some limitations in terms of repeatability, which was attributed to the variability inherent in the in-injection port derivatization process [4]. Despite these limitations, the method provided sufficient precision for screening applications.

Sample Preparation and Extraction Protocols

Liquid-Liquid Extraction Procedures

Liquid-liquid extraction procedures for dinoterb acetate have been developed using both traditional and modern approaches. The conventional method involves the use of ethyl acetate and methyl-tert-butyl ether (MTBE) as extraction solvents for aqueous samples [4]. The extraction protocol requires initial sample acidification to pH 2 using sulfuric acid to ensure that the phenolic compounds exist in their neutral, extractable form [4].

For dinoterb analysis, the optimized liquid-liquid extraction procedure involves the extraction of 250 mL aqueous samples with 5 mL of ethyl acetate or MTBE, performed twice with manual shaking for 20 minutes each time [4]. The combined organic extracts are then concentrated to 1 mL under a gentle nitrogen stream to achieve the necessary concentration factor for detection [4].

The extraction efficiency is enhanced through the addition of sodium sulfate as a salting-out agent. Studies have shown that sodium sulfate concentrations between 4% and 12% do not produce statistically significant differences in extraction yields, allowing for flexibility in the procedure [4]. For phenolic herbicides including dinoterb, extraction yields of approximately 95% were achieved using ethyl acetate as the extractant with analyte concentrations of 160 µg/L and 4% sodium sulfate [4].

Advanced liquid-liquid extraction approaches have been developed for more complex matrices. For agricultural products, the method involves initial extraction with acetone, with phosphoric acid added for specific matrices such as rice, soybeans, and tea leaves [1]. The crude extract is then subjected to liquid-liquid partitioning with hexane and saturated sodium chloride solution to achieve selective extraction of the target compounds [1].

For livestock products and seafood, a modified approach uses a mixture of acetone, hexane, water, and sodium chloride for extraction, with the organic layer being collected for subsequent analysis [1]. This approach addresses the more complex matrix effects encountered in these biological samples.

Solid-Phase Extraction Methodologies

Solid-phase extraction represents a more modern and environmentally friendly approach for dinoterb acetate isolation from aqueous samples. The method utilizes significantly smaller volumes of organic solvents compared to liquid-liquid extraction while avoiding emulsion formation problems [4].

Two primary sorbent materials have been extensively evaluated for dinoterb acetate extraction: C18-modified silica gel and styrene-divinylbenzene copolymer (SDB) [4]. The SDB sorbent demonstrated superior performance for phenolic herbicides, with recovery rates of 95% for dinoterb when ethyl acetate was used as the elution solvent [4]. In contrast, C18 sorbents with MTBE eluent produced lower extraction yields [4].

The solid-phase extraction protocol involves cartridge conditioning with successive washes of the elution solvent (3 mL), methanol (2 × 3 mL), and deionized water (3 mL) [4]. Care must be taken to prevent the sorbent bed from drying during conditioning and sample loading. Model and real samples (250 mL) are percolated through the cartridge at a controlled flow rate of approximately 2 mL/minute [4].

Following sample loading, the cartridge is washed with distilled water (3 mL) and the sorbent bed is dried under a gentle air stream. Analyte elution is performed with ethyl acetate or MTBE (5 × 2 mL), and the combined eluates are concentrated to 1 mL under nitrogen [4].

For more complex matrices, specialized solid-phase extraction approaches have been developed. The PSA (Primary Secondary Amine) mini-column cleanup procedure has been applied for the analysis of dinoterb in agricultural products, livestock products, and seafood [1]. This approach provides effective removal of matrix interferents while maintaining high recovery rates for the target compounds.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been adapted for dinoterb acetate analysis in various matrices. This approach involves initial extraction with acetonitrile, followed by dispersive solid-phase extraction using a combination of PSA, graphitized carbon black (GCB), and C18 sorbents [3]. The method provides effective matrix cleanup while maintaining simplicity and cost-effectiveness.

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization capabilities for dinoterb acetate analysis. The compound's molecular structure contains distinctive functional groups that produce characteristic resonance patterns in both proton and carbon-13 NMR spectra [5].

The proton NMR spectrum of dinoterb acetate exhibits characteristic signals corresponding to the tert-butyl group, acetate methyl group, and aromatic protons. The tert-butyl group appears as a singlet at approximately 1.4 ppm, integrating for nine protons. The acetate methyl group produces a singlet at approximately 2.3 ppm, integrating for three protons. The aromatic protons appear in the downfield region between 8.0 and 8.5 ppm as multiplets, with their chemical shifts influenced by the electron-withdrawing effects of the nitro groups [5].

Carbon-13 NMR spectroscopy provides additional structural information through the identification of distinct carbon environments. The acetate carbonyl carbon appears at approximately 169 ppm, while the aromatic carbons are distributed between 120 and 160 ppm. The tert-butyl carbons produce characteristic signals at approximately 35 ppm for the quaternary carbon and 29 ppm for the methyl carbons [5].

Advanced NMR techniques have been applied for the analysis of dinoterb acetate in complex matrices. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide enhanced spectral resolution and facilitate the identification of compounds in mixtures [5].

Quantitative NMR methods have been developed for the determination of dinoterb acetate purity and concentration. These methods utilize internal standards and precise integration procedures to achieve accurate quantitative results without the need for chromatographic separation [5]. The technique is particularly valuable for the analysis of reference standards and the verification of analytical method accuracy.

Infrared and Raman Spectroscopic Characterization

Infrared spectroscopy provides valuable fingerprint information for dinoterb acetate identification through the characteristic absorption bands of its functional groups. The compound exhibits distinctive absorption patterns in both the mid-infrared and near-infrared regions [6].

The most characteristic infrared absorption bands for dinoterb acetate include the carbonyl stretch of the acetate group at approximately 1760 cm⁻¹, the asymmetric and symmetric nitro group stretches at 1540 and 1350 cm⁻¹ respectively, and the aromatic C=C stretches between 1600 and 1500 cm⁻¹ [6]. The C-H stretches of the tert-butyl and acetate methyl groups appear in the region between 2800 and 3000 cm⁻¹ [6].

The infrared spectrum also provides information about the substitution pattern of the aromatic ring through the fingerprint region below 1500 cm⁻¹. The out-of-plane bending vibrations of the aromatic C-H bonds and the C-N stretches of the nitro groups contribute to the characteristic absorption pattern in this region [6].

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been particularly useful for the analysis of dinoterb acetate in solid samples and films. This technique eliminates the need for sample preparation while providing high-quality spectral data suitable for both qualitative identification and quantitative analysis [6].

Raman spectroscopy offers complementary information to infrared spectroscopy, with enhanced sensitivity to symmetric vibrations and aromatic ring modes. The technique is particularly valuable for the analysis of dinoterb acetate in aqueous solutions where water interference is minimal [6].

The Raman spectrum of dinoterb acetate exhibits characteristic bands corresponding to the symmetric nitro group stretch at approximately 1350 cm⁻¹, aromatic ring breathing modes between 800 and 1000 cm⁻¹, and C-C stretch vibrations of the tert-butyl group at approximately 900 cm⁻¹ [6]. The acetate C=O stretch appears as a strong band at approximately 1740 cm⁻¹ [6].

Surface-Enhanced Raman Spectroscopy (SERS) has been applied to achieve enhanced sensitivity for dinoterb acetate detection. This technique utilizes metallic nanoparticles to amplify the Raman signals, enabling detection at much lower concentrations than conventional Raman spectroscopy [6].

Advanced vibrational spectroscopic techniques, including polarized Raman spectroscopy and infrared dichroism, have been used to study the molecular orientation and conformation of dinoterb acetate in crystalline and solution phases. These techniques provide detailed information about the molecular structure and intermolecular interactions [6].

XLogP3

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard